molecular formula C7H3Cl2F5OS B1428437 3-Chloro-5-(pentafluorosulfur)benzoyl chloride CAS No. 1240257-81-1

3-Chloro-5-(pentafluorosulfur)benzoyl chloride

Cat. No. B1428437
M. Wt: 301.06 g/mol
InChI Key: GLJCAZZLRUQUSD-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzoyl chloride is an organic compound with the molecular formula of C7H4ClF5O2S . It is a colorless to light yellow liquid that has a pungent odor. This compound is a chlorinated derivative of pentfluorosulfonic acid (CF3SO3H) and belongs to a group of compounds known for their potent acidity.


Molecular Structure Analysis

The InChI code for 3-Chloro-5-(pentafluorosulfur)benzoyl chloride is 1S/C7H3Cl2F5OS/c8-5-1-4(7(9)15)2-6(3-5)16(10,11,12,13)14/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Chloro-5-(pentafluorosulfur)benzoyl chloride has a molecular weight of 301.06 . It’s a liquid at ambient temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

3-Chloro-5-(pentafluorosulfur)benzoyl chloride is primarily recognized for its applications in chemical synthesis and reactivity. A notable application includes its use in chemoselective hydro(chloro)pentafluorosulfanylation of diazo compounds, as demonstrated by Jia‐Yi Shou, Xiuhua Xu, and F. Qing (2021). This process is essential for incorporating the SF5 group into organic compounds, a widely recognized modification in chemical synthesis due to the unique properties imparted by the SF5 group. The study outlines a safe and practical synthesis of SF5Cl in n-hexane, highlighting its application in developing various α-pentafluorosulfanyl carbonyl compounds, which hold high value for potential applications (Shou, Xu, & Qing, 2021).

Synthesis of Benzoyl Chloride Derivatives

The compound is also instrumental in the synthesis of benzoyl chloride derivatives. Zhou Xiao-rui (2006) reported on the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a significant drug intermediate. The synthesis involved a three-step process including bromination, carboxylation, and chlorination. The study provides insights into the optimal conditions for these reactions, pointing out the economic value and efficiency of the technique used (Zhou, 2006).

Role in Drug Synthesis and Pharmaceutical Applications

In the pharmaceutical sector, the compound finds application in the synthesis of potent drug intermediates. For example, H. Choi et al. (2003) described an efficient synthesis process for a β-amyloid aggregation inhibitor using a compound structurally similar to 3-Chloro-5-(pentafluorosulfur)benzoyl chloride. The process underscores the compound's relevance in the synthesis of complex molecular structures that are significant in therapeutic interventions (Choi et al., 2003).

Applications in Analytical Chemistry

The compound is also pertinent in analytical chemistry. L. Tang et al. (2010) described the development and validation of a GC-FID method for analyzing impurities in 5-chlorovaleroyl chloride, where a similar compound is used as an alkylating agent. This highlights the importance of such compounds in ensuring the purity and quality of pharmaceutical products (Tang, Kim, Miller, & Lloyd, 2010).

properties

IUPAC Name

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F5OS/c8-5-1-4(7(9)15)2-6(3-5)16(10,11,12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJCAZZLRUQUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178992
Record name (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(pentafluorosulfur)benzoyl chloride

CAS RN

1240257-81-1
Record name (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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